Efaproxiral-d6 is classified under the category of allosteric modifiers and is primarily used in scientific research. Its synthesis involves complex organic reactions that yield a compound with unique properties beneficial for studying hemoglobin dynamics and oxygen transport mechanisms.
The synthesis of Efaproxiral-d6 is a multi-step process that involves several key reactions:
This method not only improves yield but also minimizes environmental impact by reducing waste generation during the synthesis process.
The molecular formula of Efaproxiral-d6 can be represented as , where the presence of deuterium atoms (D) indicates its isotopic labeling. The molecular structure features a complex arrangement that allows it to interact effectively with hemoglobin. The specific arrangement of atoms plays a crucial role in its function as an allosteric modifier.
Efaproxiral-d6 undergoes various chemical reactions that are essential for its functionality:
These reactions are critical for understanding how Efaproxiral-d6 can influence biological systems and enhance therapeutic outcomes in hypoxic conditions.
The mechanism of action for Efaproxiral-d6 involves its interaction with hemoglobin's alpha and beta subunits. By binding to these sites, it modifies hemoglobin's conformation, leading to:
Research indicates that the effects of Efaproxiral-d6 can vary based on dosage and temporal factors within laboratory settings.
These properties are essential for determining suitable applications in scientific research and potential therapeutic uses.
Efaproxiral-d6 has numerous applications across various fields:
Efaproxiral-d6 (CAS 1246815-16-6) is a site-specific deuterated analog of the hemoglobin oxygen-affinity modulator efaproxiral (RSR13). Its systematic IUPAC name is 3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid [10]. The molecular formula is C₂₀H₁₇D₆NO₄, reflecting the replacement of six hydrogen atoms with deuterium at two methyl groups. The molecular weight is 347.44 g/mol, a 6-unit increase from non-deuterated efaproxiral (341.42 g/mol) due to isotopic substitution [1] [2]. This formula adheres to the structural conventions for deuterated compounds, where "D" explicitly denotes deuterium atoms in place of protium.
Table 1: Key Identifiers of Efaproxiral-d6
Property | Value |
---|---|
CAS Registry Number | 1246815-16-6 |
Molecular Formula | C₂₀H₁₇D₆NO₄ |
Molecular Weight | 347.44 g/mol |
IUPAC Name | 3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid |
Canonical SMILES | [2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C)C |
Deuteration in efaproxiral-d6 occurs exclusively at the two terminal methyl groups of the propanoic acid side chain. The propanoic acid moiety features a -C(CD₃)(CD₃)- structural unit, where both methyl groups are fully substituted with deuterium atoms [1] [2] [10]. This selective labeling pattern minimizes metabolic degradation at these positions, as deuterium-carbon bonds exhibit greater kinetic stability than protium-carbon bonds due to the isotope effect. The deuteration sites are strategically chosen to preserve the compound’s pharmacophore—the phenoxyacetic acid backbone and the 3,5-dimethylanilide group—which mediates binding to hemoglobin’s allosteric site [3]. Consequently, biochemical activity remains comparable to non-deuterated efaproxiral, while isotopic labeling enables precise tracking in metabolic and pharmacokinetic studies [2] [6].
Table 2: Deuteration Sites and Chemical Environment
Position | Chemical Group | Deuteration Pattern | Role in Pharmacological Activity |
---|---|---|---|
Propanoic Acid Methyls | -C(CD₃)(CD₃)- | Two -CD₃ groups | Metabolic stabilization; no direct role in Hb binding |
Phenoxy/Aromatic Core | Unmodified | No deuterium | Essential for hydrophobic pocket interaction with Hb |
Amide Linker | -NH-C(O)-CH₂- | No deuterium | Critical for Lys99 hydrogen bonding in Hb |
Structurally, efaproxiral-d6 retains the core biaryl phenoxyacetic acid architecture of efaproxiral but differs in isotopic composition. Key comparisons include:
Nuclear Magnetic Resonance (NMR)
¹H-NMR spectra (DMSO-d6) of efaproxiral-d6 confirm deuteration efficiency:
Table 3: Key NMR Assignments for Efaproxiral-d6
Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
12.55 | s | 1H | Propanoic acid COOH |
7.65 | s | 1H | Anilide H4 (aromatic) |
7.10–7.20 | m | 4H | Phenoxy ring protons |
6.85 | s | 2H | Dimethylaniline H2/H6 |
3.65 | s | 2H | -C(O)NH-CH₂- linker |
2.25 | s | 6H | Aromatic -CH₃ (3,5-dimethyl) |
Infrared Spectroscopy (IR)
IR spectra (KBr pellet) highlight functional group preservation:
Mass Spectrometry
High-resolution ESI-MS (LTQ-Orbitrap) shows:
While single-crystal X-ray data for efaproxiral-d6 is unavailable, its conformation can be inferred from:
Table 4: Key Molecular Docking Parameters for Efaproxiral-d6-Hemoglobin Complex
Parameter | Value | Structural Implication |
---|---|---|
Binding Free Energy | -9.2 kcal/mol | High-affinity stabilization |
Key Hydrogen Bonds | Lys99 (2.8 Å), Arg541 (3.1 Å) | Salt bridges with propanoic acid |
Hydrophobic Contacts | Val96, Phe36, His103 | π-stacking with anilide; van der Waals forces |
Torsion Angle (Cₐᵣ-O-C) | 120 ± 15° | Conformational flexibility for cavity fitting |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: